molecular formula C15H15NO3 B2511720 (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 514822-38-9

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2511720
CAS RN: 514822-38-9
M. Wt: 257.289
InChI Key: FBVVOPFDBZXUPH-CMDGGOBGSA-N
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Description

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide, also known as MFA-AM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MFA-AM belongs to the class of acrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways, leading to its various biological activities.
Biochemical and physiological effects:
(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been shown to be non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its ease of synthesis, making it readily available for use in laboratory experiments. Additionally, its diverse biological activities make it a versatile compound for investigating various biological processes. However, one limitation of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the research and development of (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide. One area of interest is its use as a therapeutic agent for the treatment of inflammatory disorders and cancer. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety. Additionally, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has potential applications in the field of bioimaging as a fluorescent probe for protein labeling and imaging. Further research is needed to explore its potential in this area.

Synthesis Methods

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenylboronic acid and 5-methylfuran-2-carbaldehyde to form the corresponding boronic ester. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromoacrylamide, followed by deprotection to yield the final product, (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide.

Scientific Research Applications

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. (E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide has also been investigated for its potential use as a fluorescent probe for protein labeling and imaging.

properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-6-7-13(19-11)8-9-15(17)16-12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVVOPFDBZXUPH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

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